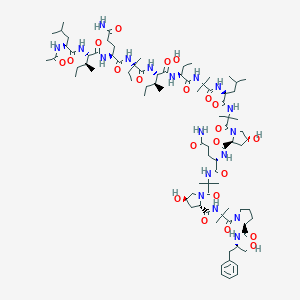![molecular formula C12H19NO B165000 2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇 CAS No. 61520-53-4](/img/structure/B165000.png)
2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇
描述
This usually includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier for every chemical compound and can be used to find more specific information.
Synthesis Analysis
This involves understanding how the compound is made. This can include the raw materials used, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular formula, its structural formula, and possibly its 3D shape. Techniques like X-ray crystallography can be used to determine the 3D structure of a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.科学研究应用
晶体包装分析
- 张、吴和张(2011年)的研究探讨了类似于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的化合物的晶体包装。他们讨论了这些化合物如何利用罕见的N⋯π相互作用和氢键形成独特的晶体结构 (Zhang, Wu, & Zhang, 2011)。
环氧化合物的合成研究
- 周防哲男、内田一郎和梅沢澄夫(1956年)对类似化合物的铵解作用研究提供了洞察力,这可能适用于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的合成途径 (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956)。
缓冲液中的杂质分析
- Williamson和Thompson(1978年)的研究确定了类似于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的缓冲液中的杂质,这些杂质可能抑制酶活性,暗示了潜在的分析应用 (Williamson & Thompson, 1978)。
溶解度和溶剂效应研究
- 朱等人(2019年)研究了相关化合物在各种溶剂中的溶解度,这对纯化过程至关重要,可能与2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇相关 (Zhu et al., 2019)。
解离常数和热力学性质
- Hamborg和Versteeg(2009年)确定了类似烷基醇胺的解离常数和热力学性质,为了解2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇在不同条件下的行为提供了宝贵的数据 (Hamborg & Versteeg, 2009)。
氢键和多型性研究
- Podjed和Modec(2022年)对氨基醇盐中的氢键和多型性进行了研究,可能提供关于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的结构特性的见解 (Podjed & Modec, 2022)。
对映选择性催化
- Asami等人(2015年)讨论了类似氨基醇在对映选择性催化中的应用,这可能适用于涉及2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的合成或分析 (Asami et al., 2015)。
生物催化和药物代谢
- Zmijewski等人(2006年)对类似于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的化合物应用生物催化于药物代谢的研究可能提供关于其潜在药物应用的见解 (Zmijewski et al., 2006)。
腐蚀抑制
- Herrag等人(2010年)研究了类似于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的二胺衍生物作为腐蚀抑制剂的应用,暗示了其在材料科学中的潜在应用 (Herrag et al., 2010)。
对映纯化合物的制备
- Fadnavis、Radhika和Devi(2006年)对对映纯氨基醇的制备进行了研究,提供了可能适用于2-[(2-乙基-6-甲基苯基)氨基]-1-丙醇的见解,特别是在制药合成中 (Fadnavis, Radhika, & Devi, 2006)。
安全和危害
This involves understanding the risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken while handling the compound.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be beneficial.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
2-(2-ethyl-6-methylanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-9(2)12(11)13-10(3)8-14/h5-7,10,13-14H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXNLHLMQREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866860 | |
| Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
CAS RN |
61520-53-4 | |
| Record name | CGA 37913 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-ethyl-6-methylphenyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGA-37913 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z616855Z4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)


![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)









